molecular formula C9H16N4 B11188202 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine

4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B11188202
M. Wt: 180.25 g/mol
InChI Key: UQXGXVADESAMLD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions often include the use of a copper catalyst and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules and piperidine derivatives, such as:

Uniqueness

The uniqueness of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine lies in its combination of the triazole and piperidine rings, which imparts a unique set of chemical and biological properties.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3,(H,11,12,13)

InChI Key

UQXGXVADESAMLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)C2CCNCC2

Origin of Product

United States

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